3-(Benzyl(methyl)amino)propanoic acid hydrochloride is an organic compound classified as an amino acid derivative. It features a benzyl group attached to a methylamino group, which is further connected to a propanoic acid moiety. The presence of the hydrochloride salt enhances its solubility in water, making it suitable for various applications in scientific research and industry. This compound is noted for its potential therapeutic effects and its utility as a building block in organic synthesis .
The synthesis of 3-(Benzyl(methyl)amino)propanoic acid hydrochloride typically involves several key steps:
The molecular formula for 3-(Benzyl(methyl)amino)propanoic acid hydrochloride is . Its structure can be represented as follows:
Cl.CC(C(=O)O)N(C)C1=CC=CC=C1
InChI=1S/C11H16N2O2.ClH/c1-13(8-10(12)11(14)15)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,14,15);1H
This structure highlights the presence of a benzyl group, a methylamino group, and a propanoic acid moiety .
The primary reactions involving 3-(Benzyl(methyl)amino)propanoic acid hydrochloride include:
These reactions are facilitated by the functional groups present in the molecule, particularly the carboxylic acid and amine functionalities, which can engage in nucleophilic substitution and condensation reactions.
The mechanism by which 3-(Benzyl(methyl)amino)propanoic acid hydrochloride exerts its biological effects involves:
Research indicates that compounds similar to this one can modulate enzyme activity or receptor signaling pathways, making them valuable in drug development and therapeutic applications.
3-(Benzyl(methyl)amino)propanoic acid hydrochloride has several applications:
This compound's unique structure and properties make it an important subject of study in both academic research and industrial chemistry.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: